molecular formula C7H14N2O B11799442 (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B11799442
M. Wt: 142.20 g/mol
InChI Key: VLVMRQREBYGIBY-BQBZGAKWSA-N
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Description

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic compound that features a fused pyrrolo-pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable pyrazine precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (7R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride: A similar compound with slight structural differences.

    1-(4-Fluorophenyl)piperazine: Another bicyclic compound with different functional groups.

Uniqueness

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(7S,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7-/m0/s1

InChI Key

VLVMRQREBYGIBY-BQBZGAKWSA-N

Isomeric SMILES

C1CN2C[C@H](C[C@H]2CN1)O

Canonical SMILES

C1CN2CC(CC2CN1)O

Origin of Product

United States

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